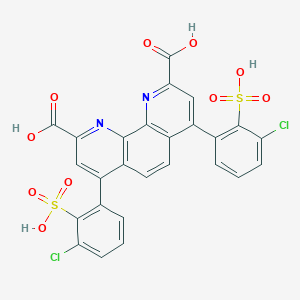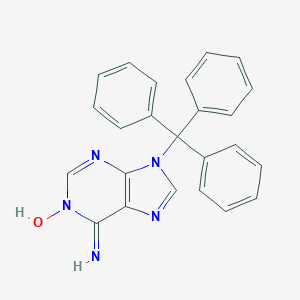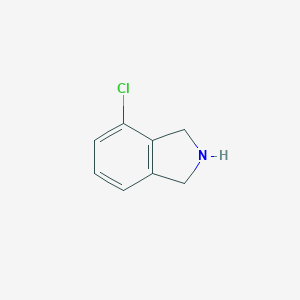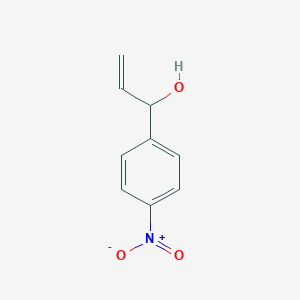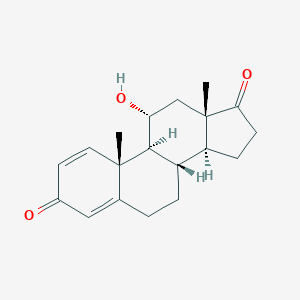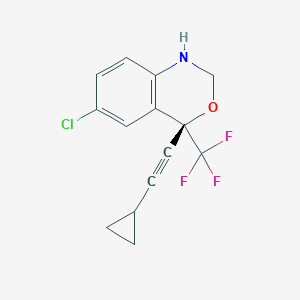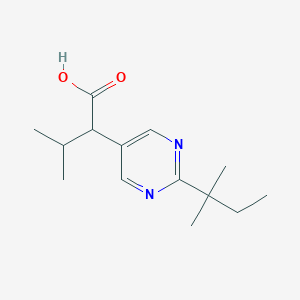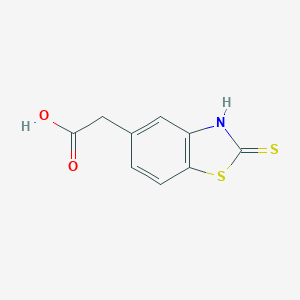
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole
Übersicht
Beschreibung
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole, also known as CMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMTB belongs to the family of benzothiazoles, which have been extensively studied for their biological and pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its ability to enhance plant growth and resistance to environmental stressors. In material science, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks and luminescent materials.
Wirkmechanismus
The exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood. However, studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to interact with various proteins and enzymes, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Biochemische Und Physiologische Effekte
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to induce apoptosis in cancer cells through various mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its versatility and potential applications in various fields. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the limitations of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its potential toxicity, which requires careful handling and safety precautions. In addition, the exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood, which limits its potential applications and requires further research.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. One potential direction is the investigation of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the optimization of the synthesis method and purification techniques to enhance the yield and purity of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. In addition, the development of functional materials based on 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is an exciting area of research that has the potential to lead to the development of new technologies and applications.
Eigenschaften
CAS-Nummer |
121942-09-4 |
|---|---|
Produktname |
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole |
Molekularformel |
C9H7NO2S2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
2-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-5-1-2-7-6(3-5)10-9(13)14-7/h1-3H,4H2,(H,10,13)(H,11,12) |
InChI-Schlüssel |
XQQGHVZVIRGWFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=S)S2 |
Kanonische SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=S)S2 |
Synonyme |
5-Benzothiazoleaceticacid,2,3-dihydro-2-thioxo-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

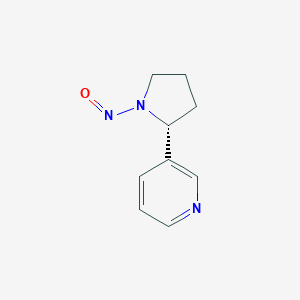
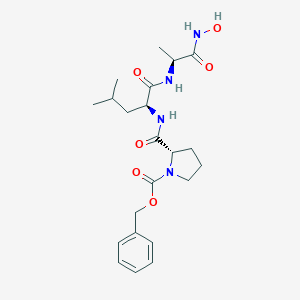
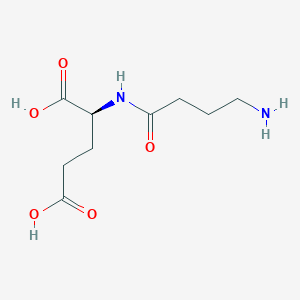
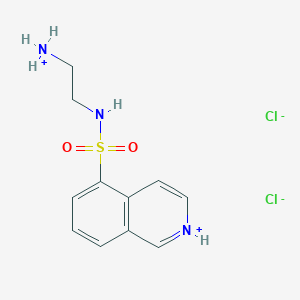
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
